

A Comparative Analysis of Chloranilic Acid in Charge-Transfer Complex Formation

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Compound of Interest

Compound Name: Chloranilic acid

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of **chloranilic acid** and its derivatives in the formation of charge-transfer (CT) complexes with various electron donors. Supported by experimental data, this analysis delves into the thermodynamic and spectroscopic properties of these complexes, offering insights into their stability and interaction mechanisms.

Chloranilic acid (CLA), a versatile π -electron acceptor, is widely recognized for its ability to form intensely colored charge-transfer complexes with a variety of electron-donating molecules (donors). This property has been extensively utilized in the development of spectrophotometric methods for the quantification of numerous compounds, particularly in the pharmaceutical field. The formation of these complexes is characterized by the transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor, resulting in the appearance of a new, distinct absorption band in the visible region of the electromagnetic spectrum.

This guide presents a comparative study of the complex-forming abilities of **chloranilic acid** and, where data is available, its analogues like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), with a selection of electron donors. The comparison is based on key quantitative parameters, including formation constants (KCT), molar absorptivity (ϵ), and thermodynamic data (ΔG° , ΔH° , and ΔS°), which collectively define the stability and spontaneity of the complexation reaction.

Quantitative Comparison of Complex Formation Parameters

The stability and spectroscopic characteristics of charge-transfer complexes are crucial for their application in analytical and materials science. The following tables summarize the key parameters for complexes formed between various electron donors and the acceptors, **chloranilic acid** (CLA) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). These parameters provide a quantitative basis for comparing the strength of the donor-acceptor interactions.

Donor Molecule	Acceptor	Solvent	λ_{max} (nm)	Formation Constant (KCT) (L·mol ⁻¹)	Molar Absorptivity (ϵ) (L·mol ⁻¹ ·cm ⁻¹)	Reference
Procainamide	CLA	Methanol	530	1.2×10^3	0.3×10^3	[1]
Procainamide	DDQ	Methanol	460	1.8×10^3	0.5×10^3	[1]
Ruxolitinib	CLA	Methanol	530	-	-	[2]
Ruxolitinib	DDQ	Methanol	470	-	-	[2]
Papaverine	CLA	Acetonitrile	518.5	-	-	[3]
Papaverine	DDQ	Acetonitrile	584.0	-	-	[3]
Lorlatinib	CLA	Methanol	530	0.40×10^3	0.55×10^3	[4]
p-Nitroaniline	CLA	Methanol	525	-	-	[5]

Table 1: Spectroscopic and Formation Constant Data for Various Charge-Transfer Complexes.

Donor Molecule	Acceptor	ΔG° (kJ·mol ⁻¹)	ΔH° (kJ·mol ⁻¹)	ΔS° (J·mol ⁻¹ ·K ⁻¹)	Reference
p-Nitroaniline	CLA	-17.5 to -19.3	-28.9	-34.6	[5]
Procainamide	CLA	-17.6	-	-	[1]
Procainamide	DDQ	-18.5	-	-	[1]
Lorlatinib	CLA	-1.5	-	-	[4]

Table 2: Thermodynamic Parameters for the Formation of Charge-Transfer Complexes at Room Temperature.

Experimental Protocols

The determination of the parameters presented above relies on established experimental techniques, primarily UV-Visible spectrophotometry. Below are detailed methodologies for key experiments.

Protocol 1: Determination of Stoichiometry by Job's Method of Continuous Variation

This method is employed to determine the molar ratio of the donor and acceptor in the charge-transfer complex.

- **Preparation of Equimolar Solutions:** Prepare equimolar solutions of the electron donor and **chloranilic acid** in a suitable solvent (e.g., methanol, acetonitrile).
- **Mixing of Solutions:** Mix the two solutions in varying proportions, keeping the total molar concentration constant. The mole fraction of the donor is varied from 0.1 to 0.9.
- **Spectrophotometric Measurement:** Measure the absorbance of each mixture at the wavelength of maximum absorption (λ_{max}) of the complex.
- **Data Analysis:** Plot the absorbance values against the mole fraction of the donor. The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For a 1:1 complex, this maximum will be at a mole fraction of 0.5.

Protocol 2: Determination of Formation Constant (KCT) and Molar Absorptivity (ϵ) using the Benesi-Hildebrand Equation

This method is widely used for the quantitative analysis of 1:1 charge-transfer complexes.

- **Preparation of Solutions:** Prepare a series of solutions containing a constant concentration of the acceptor and varying concentrations of the donor. The concentration of the donor should be in large excess compared to the acceptor to ensure the equilibrium lies towards the formation of the complex.
- **Spectrophotometric Measurement:** Measure the absorbance of each solution at the λ_{max} of the charge-transfer complex.
- **Data Analysis:** Plot $[A_0]/\text{AAD}$ against $1/[D_0]$, where $[A_0]$ is the initial concentration of the acceptor, AAD is the absorbance of the complex, and $[D_0]$ is the initial concentration of the donor. This plot should yield a straight line according to the Benesi-Hildebrand equation:

$$[A_0]/\text{AAD} = 1/\epsilon + (1/KCT\epsilon) * (1/[D_0])$$

The molar absorptivity (ϵ) can be calculated from the intercept ($1/\epsilon$), and the formation constant (KCT) can be determined from the slope ($1/KCT\epsilon$).

Protocol 3: Determination of Thermodynamic Parameters

The thermodynamic parameters (ΔG° , ΔH° , and ΔS°) can be determined by studying the effect of temperature on the formation constant.

- **Determination of KCT at Different Temperatures:** Repeat the procedure described in Protocol 2 at several different temperatures, keeping all other conditions constant.
- **Van't Hoff Plot:** Plot $\ln(KCT)$ against $1/T$ (where T is the temperature in Kelvin). This plot should be linear, following the Van't Hoff equation:

$$\ln(KCT) = -\Delta H^\circ/RT + \Delta S^\circ/R$$

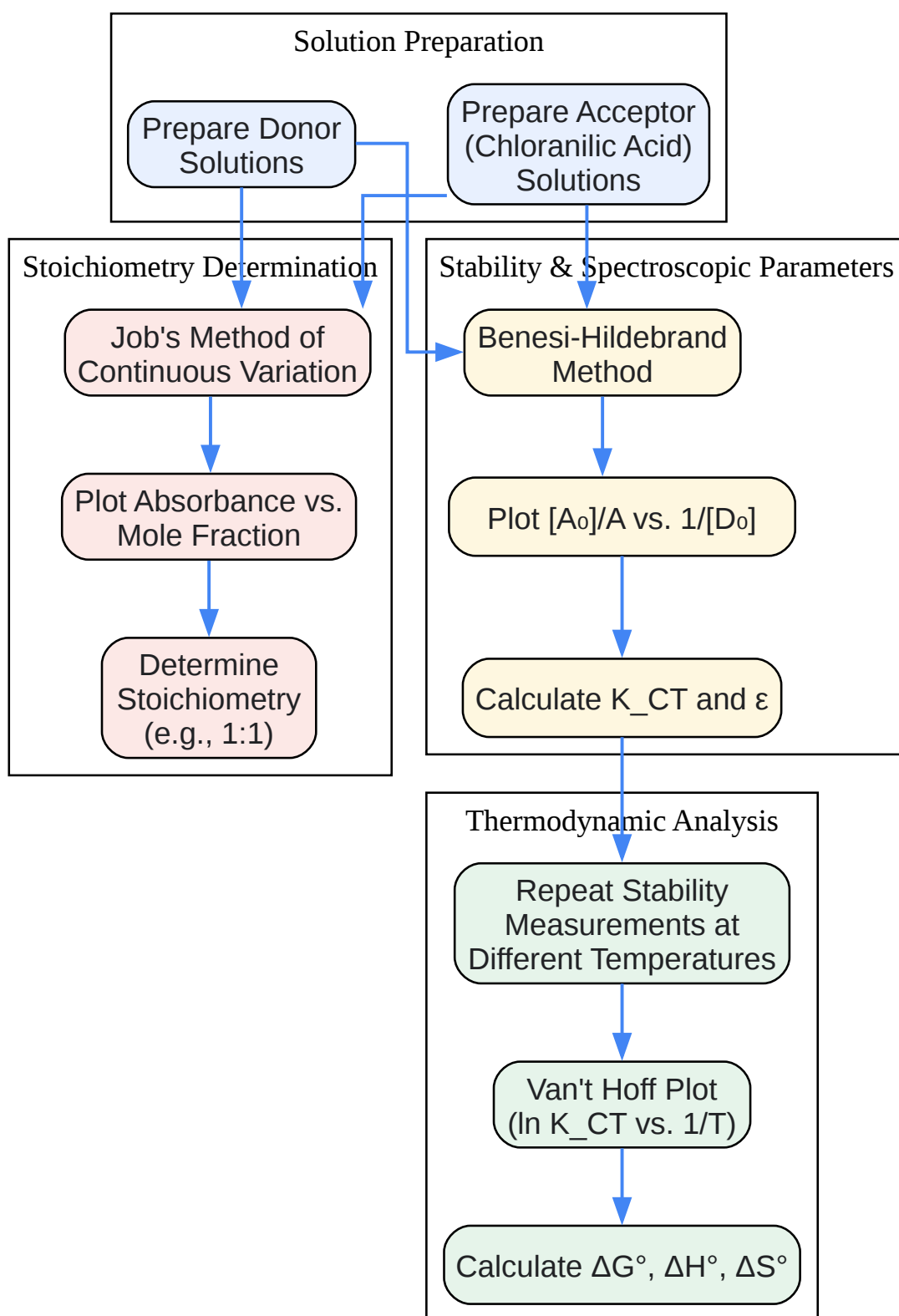
where R is the gas constant.

- Calculation of Parameters: The enthalpy change (ΔH°) can be calculated from the slope ($-\Delta H^\circ/R$), and the entropy change (ΔS°) can be calculated from the intercept ($\Delta S^\circ/R$). The Gibbs free energy change (ΔG°) at a specific temperature can then be calculated using the equation:

$$\Delta G^\circ = \Delta H^\circ - T\Delta S^\circ$$

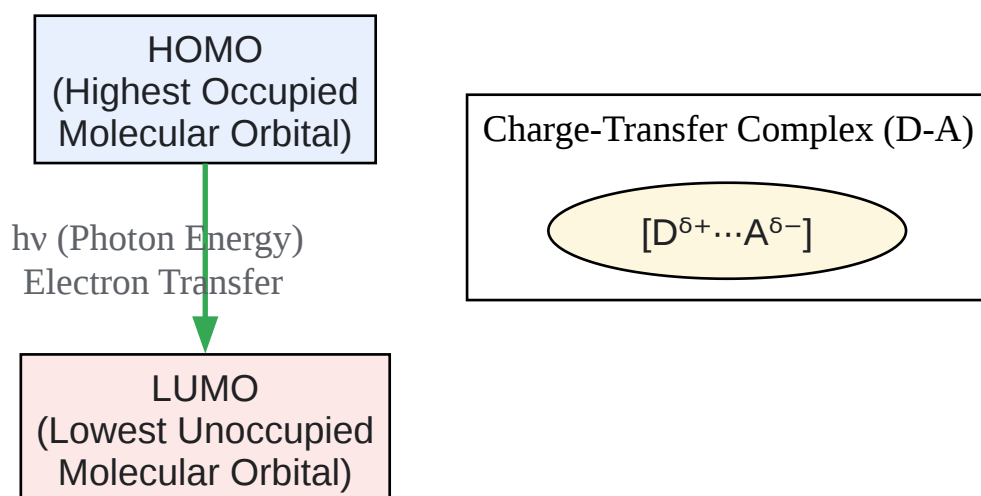
Visualization of Experimental Workflow and Interaction Mechanism

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the determination of complex parameters and the fundamental charge-transfer interaction.



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Caption: Experimental workflow for the characterization of charge-transfer complexes.



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Caption: Mechanism of charge-transfer complex formation.

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